4-(4-Chlorophenyl)-2-((2-(1H-indol-3-yl)ethyl)amino)-4-oxobutanoic acid
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Overview
Description
4-(4-Chlorophenyl)-2-((2-(1H-indol-3-yl)ethyl)amino)-4-oxobutanoic acid is a synthetic organic compound that features a chlorophenyl group, an indole moiety, and a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-((2-(1H-indol-3-yl)ethyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One possible route includes:
Formation of the Indole Moiety: Starting from an appropriate indole precursor, such as 1H-indole, the indole group can be functionalized to introduce the ethylamine side chain.
Chlorophenyl Group Introduction: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride.
Coupling Reactions: The functionalized indole and chlorophenyl intermediates are then coupled under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Final Assembly: The final step involves the formation of the butanoic acid backbone through a series of condensation and oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the carbonyl group in the butanoic acid backbone.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety may yield indole-2-carboxylic acid derivatives, while reduction of the carbonyl group may produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The indole moiety is known for its biological activity, which can be harnessed in drug discovery.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The combination of the indole and chlorophenyl groups may confer activity against certain diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-2-((2-(1H-indol-3-yl)ethyl)amino)-4-oxobutanoic acid would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indole moiety could play a key role in these interactions, given its known affinity for various biological targets.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-2-((2-(1H-indol-3-yl)ethyl)amino)-4-oxobutanoic acid: can be compared with other indole-containing compounds, such as tryptophan derivatives or indole-3-acetic acid.
Chlorophenyl derivatives: Compounds like 4-chlorobenzoyl chloride or 4-chlorophenylacetic acid share the chlorophenyl group.
Uniqueness
The uniqueness of this compound lies in its combination of the indole and chlorophenyl groups with a butanoic acid backbone
Biological Activity
The compound 4-(4-Chlorophenyl)-2-((2-(1H-indol-3-yl)ethyl)amino)-4-oxobutanoic acid is a derivative of oxobutanoic acid with potential therapeutic applications. Its structure includes a chlorophenyl group and an indole moiety, which are known to contribute to various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C17H17ClN2O3. It features a chlorophenyl group that enhances its lipophilicity, potentially improving its ability to cross biological membranes.
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₇ClN₂O₃ |
Melting Point | 185–188 °C |
CAS Number | 70596-90-6 |
Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The presence of the indole moiety is particularly noteworthy as indole derivatives have been reported to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancer cells .
The proposed mechanism of action for this compound involves the modulation of key signaling pathways associated with cell survival and apoptosis. Specifically, it may inhibit the PI3K/Akt pathway, leading to increased apoptosis in cancer cells. Additionally, the chlorophenyl group may enhance interactions with specific cellular targets, promoting cytotoxic effects .
Case Studies
- Study on Cell Lines : A study conducted on human breast cancer cell lines demonstrated that treatment with a similar compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers . The study utilized flow cytometry to assess apoptosis levels, confirming the compound's potential as an anticancer agent.
- In Vivo Studies : In vivo experiments using mouse models have shown that administration of this compound significantly reduced tumor growth compared to control groups. Tumor tissues analyzed post-treatment exhibited increased levels of pro-apoptotic proteins .
Properties
Molecular Formula |
C20H19ClN2O3 |
---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-2-[2-(1H-indol-3-yl)ethylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C20H19ClN2O3/c21-15-7-5-13(6-8-15)19(24)11-18(20(25)26)22-10-9-14-12-23-17-4-2-1-3-16(14)17/h1-8,12,18,22-23H,9-11H2,(H,25,26) |
InChI Key |
KMAQRALRIVBLLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(CC(=O)C3=CC=C(C=C3)Cl)C(=O)O |
Origin of Product |
United States |
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